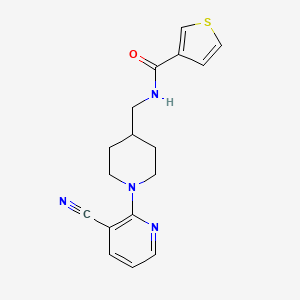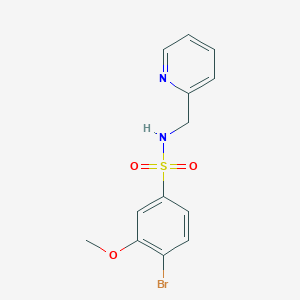
4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C13H13BrN2O3S and a molecular weight of 357.22 This compound features a bromine atom, a methoxy group, and a pyridin-2-ylmethyl group attached to a benzenesulfonamide core
Preparation Methods
The synthesis of 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with pyridin-2-ylmethylamine under mild conditions. The reaction typically takes place in an organic solvent such as toluene or ethyl acetate, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid. Reduction reactions can also be performed on the sulfonamide group to yield amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl derivatives.
Scientific Research Applications
4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its sulfonamide group is known for its biological activity, making it a potential candidate for drug discovery.
Medicine: Research into its potential as an inhibitor of specific enzymes or receptors is ongoing. The pyridin-2-ylmethyl group is a common motif in medicinal chemistry, contributing to the compound’s bioactivity.
Industry: It can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The pyridin-2-ylmethyl group can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-bromo-3-methoxybenzenesulfonamide: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.
N-(pyridin-2-ylmethyl)benzenesulfonamide:
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide: Lacks the methoxy group, which can influence its chemical behavior and biological activity.
The presence of the bromine, methoxy, and pyridin-2-ylmethyl groups in this compound makes it unique and versatile for various applications in scientific research and industry.
Properties
IUPAC Name |
4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-13-8-11(5-6-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXWJNPJXOCURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
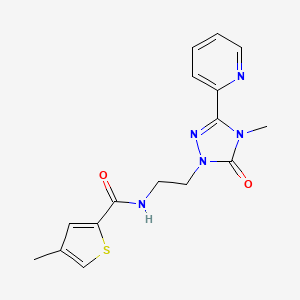
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)
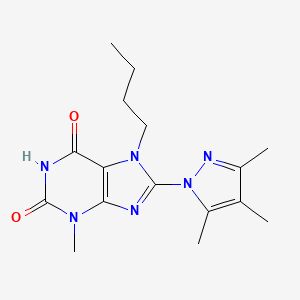
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)
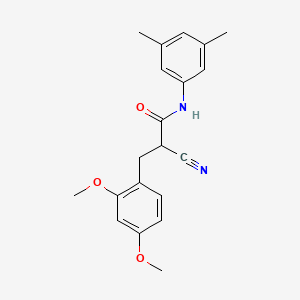
![rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3019113.png)
![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019114.png)
![Methyl furo[3,2-c]pyridine-3-carboxylate](/img/structure/B3019116.png)
![2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B3019118.png)
![4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3019119.png)
![N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide](/img/structure/B3019120.png)
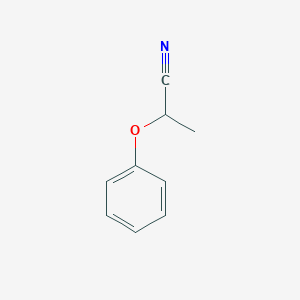
![Methyl 2-((7-acetamido-6-(benzyloxy)-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoate](/img/structure/B3019123.png)
